molecular formula C15H14ClN5O3S B2578647 N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-chlorobenzenesulfonamide CAS No. 1396560-55-6

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-chlorobenzenesulfonamide

Katalognummer: B2578647
CAS-Nummer: 1396560-55-6
Molekulargewicht: 379.82
InChI-Schlüssel: MHLMLYSNZZWCNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-chlorobenzenesulfonamide is a synthetic small molecule of interest in medicinal chemistry and biochemical research. This compound features a pyridazinone core, a structure known to exhibit diverse biological activities, linked to a chlorobenzenesulfonamide group via an ethyl chain. The presence of the 1H-imidazole moiety suggests potential for targeting enzymes or receptors. Proposed Applications & Research Value: • Medicinal Chemistry: Serves as a key intermediate or lead compound for the synthesis and optimization of novel therapeutic agents. • Biochemical Research: Its structural motifs indicate potential as a tool compound for probing enzyme function, particularly for kinases or other ATP-binding proteins. • Chemical Biology: Useful for studying protein-ligand interactions and signal transduction pathways. Mechanism of Action: The specific mechanism of action and molecular targets for this compound have not been fully characterized. Preliminary hypotheses based on its structure suggest it may function as a protein-protein interaction inhibitor or an allosteric modulator. Further investigation is required to elucidate its precise biological profile and research applications. Note: This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

2-chloro-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O3S/c16-12-3-1-2-4-13(12)25(23,24)18-8-10-21-15(22)6-5-14(19-21)20-9-7-17-11-20/h1-7,9,11,18H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLMLYSNZZWCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-chlorobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Imidazole ring : Known for its role in biological systems and interactions with metal ions.
  • Pyridazine moiety : Associated with various biological activities, including antitumor effects.
  • Sulfonamide group : Enhances binding affinity to biological targets through hydrogen bonding.

The molecular formula is C18H19N5O4SC_{18}H_{19}N_{5}O_{4}S, with a molecular weight of approximately 379.38 g/mol. Its structural complexity suggests a potential for multiple modes of action against various biological targets.

The biological activity of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-chlorobenzenesulfonamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole ring may interact with enzyme active sites, potentially inhibiting their function. This is particularly relevant for enzymes involved in cancer metabolism.
  • Nucleic Acid Interaction : The pyridazine component may bind to nucleic acids, influencing gene expression or stability.
  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, which could extend to antifungal or antiviral effects.

Biological Activity Data

A summary of the biological activities reported for this compound is presented in the following table:

Activity TypeTarget/EffectReference
AntitumorInhibition of cancer cell proliferation
AntimicrobialActivity against bacterial strains
Enzyme InhibitionPotential inhibition of carbonic anhydrase
CytotoxicitySelective cytotoxicity towards Hep3B cells

Case Studies and Research Findings

Case Study 1: Antitumor Activity
In a study investigating the antitumor properties, N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-chlorobenzenesulfonamide demonstrated significant inhibitory effects on various cancer cell lines, including Hep3B (hepatocellular carcinoma) and A549 (lung carcinoma). The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these malignancies.

Case Study 2: Antimicrobial Efficacy
Research on the antimicrobial activity revealed that this compound effectively inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, similar to other sulfonamide derivatives.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural and synthetic differences between the target compound and related molecules:

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Structural Features Synthesis Method
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-chlorobenzenesulfonamide (Target) C₁₅H₁₄ClN₅O₃S Pyridazinone, imidazole, sulfonamide, chloride 387.83 Ethyl linker between pyridazinone and imidazole; 2-chloro substitution on benzene Likely involves alkylation of pyridazinone with imidazole-ethyl intermediate
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a, ) C₁₇H₁₅N₃O₄S Pyridazinone, benzyloxy, sulfonamide 365.38 Benzyloxy substitution at pyridazinone; no imidazole Alkylation of pyridazinone with benzyl bromide derivatives
(S)-4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide (2g, ) C₂₈H₃₄N₆O₅ Benzamide, imidazole, hexyl linker 558.62 Hexyl chain linking imidazole and benzamide; peptide-like side chain Multi-step synthesis involving esterification and coupling reactions

Analysis of Structural and Functional Differences

Substitution at Pyridazinone Position
  • In contrast, 5a () uses a benzyloxy group, which increases lipophilicity but lacks the imidazole’s electron-rich nitrogen atoms .
Sulfonamide vs. Benzamide Moieties
  • The target’s 2-chlorobenzenesulfonamide group is a classic pharmacophore for enzyme inhibition (e.g., carbonic anhydrase), whereas 2g () employs a benzamide with a peptide-like chain, suggesting divergent biological targets, such as protease or kinase modulation .
Linker Length and Flexibility
  • The hexyl chain in 2g provides extended spacing between functional groups, possibly optimizing interactions with larger binding sites. The target’s shorter ethyl linker may restrict its reach but reduce metabolic instability .

Q & A

Q. Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR to verify imidazole, pyridazinone, and sulfonamide moieties (e.g., imidazole protons at δ 7.2–7.8 ppm; pyridazinone carbonyl at ~165 ppm in ¹³C NMR) .

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak matching the exact mass (e.g., [M+H]⁺ for C₁₇H₁₅ClN₄O₃S calculated as 390.0582) .

HPLC-PDA : Purity >95% using a C18 column (acetonitrile/water + 0.1% TFA) .

Q. What preliminary biological assays are recommended to evaluate this compound’s bioactivity?

  • Screening Strategy :

Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Enzyme Inhibition : Fluorometric assays for kinases (e.g., EGFR) or proteases (e.g., HIV-1 protease) at 10–100 µM concentrations .

Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • SAR Framework :

Q. Variation of Substituents :

  • Imidazole Ring : Replace with benzimidazole (enhanced π-π stacking) or triazole (improved metabolic stability) .
  • Sulfonamide Group : Test electron-withdrawing (e.g., -NO₂) vs. electron-donating (e.g., -OCH₃) para-substituents .

Q. Assay Cascade :

  • In Vitro : Kinase inhibition (e.g., JAK2) followed by ADME profiling (e.g., microsomal stability) .
  • In Vivo : Pharmacokinetics (oral bioavailability in rodents) and toxicity (acute dose escalation) .

Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy data?

  • Root-Cause Analysis :

Metabolic Instability : Use LC-MS/MS to identify metabolites (e.g., sulfonamide cleavage) in liver microsomes .

Solubility Limitations : Reformulate with cyclodextrins or PEGylation to enhance aqueous solubility .

Off-Target Effects : Employ proteome-wide profiling (e.g., thermal shift assays) to identify unintended targets .

Q. How can computational methods predict this compound’s interaction with biological targets?

  • In Silico Workflow :

Molecular Docking : AutoDock Vina or Glide to model binding to kinases (e.g., EGFR) or GPCRs (e.g., adenosine A₂A receptor) .

MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2 Å) .

QSAR Modeling : CoMFA/CoMSIA to correlate substituent electronegativity with IC₅₀ values .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.